Fentiazac

Beschreibung

Contextualization as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Fentiazac is classified as a non-steroidal anti-inflammatory drug (NSAID). patsnap.comwikipedia.orgiiab.me NSAIDs represent a class of therapeutic agents widely used to reduce pain, decrease inflammation, and lower fever. patsnap.commedtigo.comwikipedia.org this compound is a thiazole-based NSAID. wikipedia.org Like other NSAIDs, it primarily exerts its effects by inhibiting the synthesis of prostaglandins, key mediators in the inflammatory process. patsnap.comwikipedia.orgmedtigo.compatsnap.com This inhibition is achieved through the blocking of cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. patsnap.comwikipedia.orgmedtigo.compatsnap.com

Historical Trajectory and Early Pharmacological Investigations of this compound

This compound was first described in 1974 and was synthesized using the Hantzsch thiazole synthesis. wikipedia.org Early pharmacological investigations focused on understanding its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities. medtigo.commedchemexpress.comtandfonline.comnih.gov Animal studies utilizing standard in vitro and in vivo techniques demonstrated that this compound possessed marked analgesic, anti-inflammatory, and antipyretic activity. tandfonline.com These early studies also indicated that this compound, in common with some other anti-inflammatory agents, exhibited platelet anti-aggregation activity. medchemexpress.comtandfonline.com

Research into this compound has involved various institutions globally to understand its pharmacological profile and efficacy. patsnap.com Preliminary studies showed promise, indicating the need for more extensive research and clinical trials to fully establish its therapeutic potential. patsnap.com

Early clinical evaluations were conducted to assess the effectiveness of this compound in patients with various inflammatory and degenerative articular disorders and non-articular rheumatism. researchgate.net For instance, a clinical evaluation involving 68 patients treated with this compound over a period ranging from 3 weeks to 3 months showed improvements in clinical parameters. researchgate.net Another early study, a double-blind trial with fifty pediatric patients, compared the anti-inflammatory, anti-exudative, and antipyretic effects of this compound suspension with benzydamine drops in painful inflammatory conditions, finding both effective, though this compound was shown to be more rapid and active. nih.gov

Pharmacokinetic investigations were also part of the early research trajectory, studying the absorption, distribution, metabolism, and excretion of this compound in animal models such as rats and monkeys. nih.gov These studies indicated that the drug was rapidly absorbed by the gastrointestinal system and showed a long maintenance in the body with a long half-life in both species. nih.gov

Detailed research findings from early comparative studies, such as a double-blind trial comparing this compound with indomethacin in rheumatoid arthritis patients, provided insights into its efficacy relative to other NSAIDs available at the time. nih.gov While both showed analgesic and anti-inflammatory properties, indomethacin appeared to be more effective across a wider range of parameters in that specific study. nih.gov

Below is a summary of some early research findings:

| Study Type | Subject Group | Key Findings (Related to Efficacy) | Citation |

| Animal Studies | Rats and Monkeys | Marked analgesic, anti-inflammatory, and antipyretic activity; platelet anti-aggregation activity. | tandfonline.com |

| Clinical Evaluation | 68 patients (rheumatic disorders) | Improvements in clinical parameters in a majority of patients. | researchgate.net |

| Double-Blind Trial | 50 pediatric patients | Effective anti-inflammatory, anti-exudative, and antipyretic effects; more rapid than benzydamine. | nih.gov |

| Double-Blind Trial | 40 patients (rheumatoid arthritis) | Showed analgesic and anti-inflammatory properties; less effective than sulindac in this study. | nih.gov |

| Pharmacokinetic Studies | Rats and Monkeys | Rapid absorption, long maintenance in the body, long half-life. | nih.gov |

These early investigations laid the groundwork for understanding this compound's potential as an anti-inflammatory agent within the NSAID class.

Eigenschaften

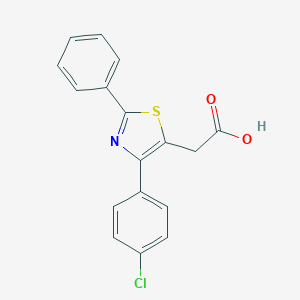

IUPAC Name |

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKMACRVQTPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023050 | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18046-21-4 | |

| Record name | Fentiazac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18046-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fentiazac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentiazac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENTIAZAC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fentiazac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentiazac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTIAZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Fentiazac Action

Cyclooxygenase Enzyme System Inhibition by Fentiazac

The cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. biorxiv.orgmdpi.com Two main isoforms of the COX enzyme are recognized: COX-1 and COX-2. patsnap.compatsnap.combiorxiv.orgnih.gov this compound, like many traditional NSAIDs, is understood to inhibit the activity of both COX-1 and COX-2. wikipedia.orgpatsnap.compatsnap.com This inhibition forms the cornerstone of its anti-inflammatory and analgesic properties. patsnap.commedtigo.com

Differential Inhibition of Cyclooxygenase-1 (COX-1) Isoform

COX-1 is a constitutively expressed enzyme found in most tissues, playing a vital role in maintaining normal physiological functions. patsnap.commedtigo.com These functions include protecting the gastric mucosa, regulating renal blood flow, and supporting platelet function. patsnap.comresearchgate.net While this compound is primarily recognized for its effects on COX-2, it also inhibits COX-1 to some extent. wikipedia.orgpatsnap.com This non-selectivity is a common characteristic of traditional NSAIDs and can be associated with certain side effects. patsnap.comresearchgate.net Research indicates that the inhibition of COX-1 can impact the production of prostaglandins involved in gastrointestinal protection and platelet aggregation. researchgate.netresearchgate.net

Selective Inhibition of Cyclooxygenase-2 (COX-2) Isoform

COX-2 is primarily an inducible enzyme, with its expression significantly increased at sites of inflammation in response to pro-inflammatory stimuli. patsnap.commedtigo.comnih.gov This isoform is largely responsible for the increased production of prostaglandins during inflammatory processes. patsnap.comnih.govnih.gov this compound is reported to exert its main therapeutic effects through the inhibition of COX-2. patsnap.com By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating inflammation, pain, and swelling. patsnap.com The degree of selectivity for COX-2 over COX-1 varies among NSAIDs, and this selectivity profile can influence their therapeutic efficacy and side effect profiles. google.commdpi.com

Prostaglandin Biosynthesis Modulation and Downstream Signaling

The inhibition of COX enzymes by this compound directly impacts the biosynthesis of prostaglandins. wikipedia.orgpatsnap.compatsnap.com Prostaglandins are lipid compounds derived from arachidonic acid through the action of COX enzymes. biorxiv.orgmdpi.comontosight.ai They act as local mediators involved in a wide array of physiological and pathological processes, including inflammation, pain sensitization, fever, and the regulation of vascular tone and platelet function. patsnap.comontosight.airesearchgate.netwikipedia.orgwikipedia.org

By inhibiting COX-1 and, more significantly, COX-2, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. researchgate.netwikipedia.org This reduction in PGH2 synthesis subsequently leads to decreased levels of downstream prostaglandins, such as prostaglandin E2 (PGE2) and prostacyclin (PGI2). researchgate.netwikipedia.org

PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and sensitization of pain receptors. wikipedia.org Reduced PGE2 levels due to this compound action contribute to its anti-inflammatory and analgesic effects. PGI2, primarily produced by endothelial cells, plays a role in preventing platelet aggregation and promoting vasodilation. While inhibition of COX-2 reduces pro-inflammatory prostaglandins, the concomitant inhibition of COX-1 can impact the production of prostaglandins involved in maintaining gastrointestinal integrity and regulating platelet function. researchgate.netresearchgate.net The modulation of prostaglandin biosynthesis by this compound thus underlies its primary pharmacological actions.

Exploration of Non-Cyclooxygenase Mediated Anti-inflammatory Pathways of this compound

While the primary mechanism of this compound is attributed to COX inhibition, research into NSAIDs, in general, has explored the possibility of non-COX mediated anti-inflammatory pathways. Some studies suggest that NSAIDs may exert effects beyond the direct inhibition of cyclooxygenase, potentially influencing other inflammatory mediators or cellular processes. nih.govnih.gov These could include effects on leukocyte function, cytokine production, or signal transduction pathways independent of prostaglandin synthesis. nih.gov

Pharmacological Profile of Fentiazac

Pharmacodynamics of Fentiazac in Biological Systems

Pharmacodynamics investigates how a drug interacts with an organism to produce its effects. jbclinpharm.org this compound exerts its therapeutic effects by influencing biological systems at the cellular and subcellular levels, primarily through its interaction with key enzymatic targets. medtigo.compatsnap.com

Cellular and Subcellular Effects of this compound

This compound's primary cellular effect is the inhibition of cyclooxygenase (COX) enzymes. medtigo.compatsnap.com These enzymes are crucial in the biosynthesis of prostaglandins, lipid compounds that play significant roles in mediating inflammation, pain, and fever. medtigo.compatsnap.com By inhibiting COX activity, this compound reduces the production of pro-inflammatory prostaglandins, leading to a decrease in inflammation, pain, and swelling. patsnap.com While this compound primarily targets COX-2, which is inducible at sites of inflammation, it also exhibits some degree of inhibition on COX-1, an isoform involved in maintaining normal physiological functions. patsnap.com

Receptor Binding and Ligand Interaction Studies with this compound

This compound's mechanism of action involves binding to and inhibiting COX enzymes. patsnap.com This interaction disrupts the enzymatic pathway responsible for prostaglandin synthesis. medtigo.compatsnap.com Like other NSAIDs, this compound's binding to COX enzymes is central to its anti-inflammatory effects. nih.gov Studies on ligand interactions, often employing computational approaches like molecular docking, are used to understand how molecules like this compound bind to target proteins such as COX enzymes. biointerfaceresearch.com This involves analyzing the binding mode, affinity, and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand (this compound) and the receptor (COX enzyme). While specific detailed data on this compound's receptor binding profile beyond COX inhibition is not extensively available in the provided results, its classification as an NSAID strongly indicates its primary interaction is with these enzymatic targets. medtigo.compatsnap.comnih.gov

Pharmacokinetics of this compound in Vivo

Absorption Dynamics of this compound

This compound is typically administered orally and is absorbed in the gastrointestinal tract. medtigo.com Absorption is generally rapid, although some inter-subject variation in the rate and extent of absorption has been observed. nih.govtandfonline.com Studies in male volunteers receiving 200 mg of this compound twice daily for 15 days showed rapid absorption, with time to reach maximum plasma concentration (tmax) values ranging from 0.75 to 3 hours after the first dose. nih.govtandfonline.com Maximum plasma concentration (Cpmax) values ranged from 1050 to 4880 ng/ml. nih.govtandfonline.com Animal studies in rats, monkeys, and dogs have also indicated good absorption from the gastrointestinal tract, with approximately 100% bioavailability in rats. tandfonline.com

Table 1: this compound Absorption Parameters (Single Oral Dose, 200 mg in Male Volunteers)

| Parameter | Range | Median |

| tmax (h) | 0.75 - 3 | 1.0 |

| Cpmax (ng/ml) | 1050 - 4880 | 2700 |

| AUC0-12h (ng*h/ml) | 2730 - 8260 | - |

*Data derived from a study in male volunteers tandfonline.com. Cpmax median is an approximation based on mean maximum plasma concentration of 2.7 µg/ml (2700 ng/ml) tandfonline.com.

Distribution Patterns of this compound within Biological Compartments

Following absorption, this compound is transported throughout the body via the bloodstream. medtigo.com It has the potential to bind to plasma proteins, particularly albumin. medtigo.comtandfonline.com More than 80% of the drug has been shown to be bound to serum albumin. tandfonline.com This binding appears to involve one type of receptor, with an association constant of approximately 2 x 10^4 at 22°C, indicating that 1 mole of albumin can bind to approximately 3 moles of this compound. tandfonline.com The lipophilicity of this compound and other physicochemical properties may influence its distribution within different biological compartments. medtigo.com Animal studies in rats and monkeys have indicated that the drug shows a long maintenance in the body. researchgate.net

Metabolic Pathways and Identification of this compound Metabolites (e.g., p-hydroxy this compound)

This compound is primarily metabolized in the liver through enzymatic mechanisms, including involvement of cytochrome P450 enzymes. medtigo.compatsnap.com The main metabolite of this compound is a p-hydroxylated compound, identified as p-hydroxythis compound (also referred to as hydroxythis compound). nih.govnih.govtandfonline.com This metabolite is formed rapidly and can be detected in the general circulation for an extended period. nih.gov Studies in male volunteers have shown that maximum concentrations of p-hydroxythis compound after a single dose of this compound range from 25.6% to 79.4% of the this compound concentrations and are achieved at similar times. nih.govtandfonline.com The p-hydroxythis compound metabolite is eliminated more slowly than the parent drug. nih.govtandfonline.comtandfonline.com Twelve hours after a single dose, the mean concentration of p-hydroxythis compound was still 8% of its maximal value, while this compound concentrations were only 1% of their maximum at this time point. nih.govtandfonline.comtandfonline.com Consequently, the concentration of the metabolite can exceed that of this compound from approximately four hours onwards. tandfonline.com In addition to the p-hydroxylated metabolite, studies in animals and preliminary studies in humans with 14C-labelled this compound have indicated the presence of other drug-derived material in plasma, including conjugates (glucuronide/sulphate) of the unchanged drug and its p-hydroxylated metabolite. tandfonline.comrsc.org The p-hydroxylated metabolite has been reported to retain anti-inflammatory activity, estimated to be 70-75% of that of this compound, and possesses a higher therapeutic index. nih.gov

Table 2: Comparison of this compound and p-hydroxythis compound Plasma Concentrations (Single Oral Dose, 200 mg in Male Volunteers)

| Compound | Time to Peak Concentration (h) | Peak Concentration (% of this compound Cpmax) | Concentration at 12h (% of Maximal Value) |

| This compound | 0.75 - 3 | 100% | 1% |

| p-hydroxythis compound | 0.75 - 3 | 25.6% - 79.4% | 8% |

*Data derived from a study in male volunteers nih.govtandfonline.com.

On repeated oral administration of 200 mg this compound twice daily, AUC (Area Under the Curve) values for both this compound and p-hydroxythis compound increased, indicating accumulation. nih.govtandfonline.com Accumulation factors on day 15 were approximately 1.30 for this compound and 1.77 for p-hydroxythis compound. nih.govtandfonline.com

Table 3: Accumulation Factors on Repeated Oral Administration (200 mg Twice Daily for 15 Days in Male Volunteers)

| Compound | Accumulation Factor (Day 8) | Accumulation Factor (Day 15) |

| This compound | 1.17 ± 0.11 | 1.30 ± 0.11 |

| p-hydroxythis compound | 1.72 ± 0.15 | 1.77 ± 0.10 |

*Data presented as Mean ± S.E.M. from a study in male volunteers nih.govtandfonline.com.

This compound and its metabolites are primarily excreted through the urine, with some metabolites also potentially excreted in the feces. medtigo.comresearchgate.net

Elimination and Excretion Mechanisms of this compound and its Metabolites

This compound, a nonsteroidal anti-inflammatory drug (NSAID), undergoes metabolic transformation primarily in the liver through enzymatic mechanisms, including those involving cytochrome P450 enzymes. medtigo.compatsnap.com Following metabolism, this compound and its metabolites are primarily eliminated from the body. medtigo.compatsnap.com

Research indicates that excretion of this compound and its metabolites occurs predominantly via the feces, with a significant portion of the administered dose recovered through this route. nih.govtandfonline.com Studies in male volunteers administered a single oral dose of 14C-labelled this compound showed that approximately 67% of the dose was recovered in the feces over a 0-5 day collection period. nih.gov Urinary excretion accounts for a smaller proportion, with around 18% of the dose being excreted in the urine, mostly within the initial 24 hours. nih.gov Animal studies in rats and monkeys have also shown predominant fecal excretion, with approximately 70% of the dose excreted in feces and 24% in urine. nih.gov

The elimination of this compound from plasma has been described as rapid and curvilinear, with concentrations significantly decreasing within 12 hours after dosing. tandfonline.comnih.gov this compound is converted into metabolites, with p-hydroxythis compound identified as a principal plasma metabolite. nih.govnih.gov This metabolite is eliminated more slowly than the parent compound. tandfonline.comnih.gov Studies have shown that 12 hours after a single dose of this compound, the mean concentration of p-hydroxythis compound in plasma was still a notable percentage of its maximal value, whereas this compound concentrations were significantly lower. tandfonline.comnih.gov

Examination of urinary extracts has revealed a relatively simple pattern of metabolites, with a conjugate of p-hydroxythis compound being the major excretion product in urine. nih.gov In feces, the major components identified were p-hydroxythis compound and unchanged this compound, present in a ratio of approximately 3:2, along with a minor metabolite. nih.gov Conjugated material was not found in feces. nih.gov

The elimination half-life of this compound can exhibit inter-individual variability and may be influenced by factors such as age, renal function, and liver function. medtigo.com In many cases, the half-life is reported to be several hours. medtigo.com The more extensive accumulation of hydroxythis compound compared to this compound observed in some studies aligns with the relative amounts of these compounds and their conjugates found to be excreted in feces. tandfonline.com The significant biliary/faecal excretion of this compound and its metabolites, including glucuronide conjugates, suggests the possibility of enterohepatic cycling, a phenomenon observed with other acidic anti-inflammatory compounds. tandfonline.com This enterohepatic cycling is considered a likely explanation for the observed initial accumulation of this compound and, particularly, its hydroxylated metabolite. tandfonline.com

Studies in elderly individuals have indicated that while maximum plasma concentrations and the time to reach them after an oral dose of this compound are similar to those in young adults, the terminal half-life may be longer. nih.gov This longer half-life in the elderly is attributed to a slight increase in the apparent volume of distribution and a decrease in elimination clearance. nih.gov

Here is a summary of key elimination and excretion data:

| Parameter | Finding | Source(s) |

| Primary Route of Excretion | Feces | nih.govtandfonline.comnih.gov |

| Percentage Excreted in Feces (Human) | Approx. 67% of dose (0-5 days) | nih.gov |

| Percentage Excreted in Urine (Human) | Approx. 18% of dose (mostly within first 24 hours) | nih.gov |

| Percentage Excreted in Feces (Rat/Monkey) | Approx. 70% of dose | nih.gov |

| Percentage Excreted in Urine (Rat/Monkey) | Approx. 24% of dose | nih.gov |

| Major Urinary Excretion Product | Conjugate of p-hydroxythis compound | nih.gov |

| Major Fecal Components | p-hydroxythis compound and this compound (approx. 3:2 ratio), minor metabolite | nih.gov |

| Fecal Conjugated Material | Not found | nih.gov |

| This compound Plasma Elimination | Rapid, curvilinear | tandfonline.comnih.gov |

| p-hydroxythis compound Plasma Elimination | Slower than this compound | tandfonline.comnih.gov |

| Elimination Half-life | Varies; typically several hours; longer in the elderly | medtigo.comnih.gov |

Preclinical Efficacy and Activity Studies of Fentiazac

In Vitro Assays for Anti-inflammatory, Analgesic, and Antipyretic Activities

In vitro studies have been conducted to assess the direct effects of fentiazac on biological processes related to inflammation, pain, and fever. While specific details of these in vitro assays for this compound were not extensively detailed in the provided search results, NSAIDs like this compound are generally understood to exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis via the COX enzymes, an activity that can be measured in vitro. medtigo.compatsnap.com Studies on other compounds confirm that in vitro assays, such as those assessing HRBC membrane stabilization and protein denaturation, are used to evaluate anti-inflammatory activity. ashdin.com Inhibition of prostaglandin synthesis by mouse peritoneal macrophages has also been used to assess the potency of compounds like this compound and its metabolites. nih.gov

In Vivo Animal Models of Inflammation and Pain

Animal models are crucial for evaluating the efficacy of potential therapeutic agents in a complex biological system. This compound has been studied in various in vivo models to assess its anti-inflammatory and analgesic activities. tandfonline.comtandfonline.comresearchgate.net These models are designed to mimic aspects of human inflammatory and painful conditions. ans-biotech.commdpi.comiasp-pain.org

Efficacy of this compound in Acute Inflammatory Models (e.g., Carrageenan-Induced Edema)

Acute inflammatory models, such as the carrageenan-induced paw edema model in rodents, are commonly used to evaluate the anti-inflammatory potential of compounds. mdpi.comijpsjournal.comgoogle.comgoogle.combioline.org.br In this model, injection of carrageenan into the paw induces edema, which is a measure of inflammation. mdpi.com Studies have shown that this compound administered preventively can antagonize edema induced by carrageenan, as well as by dextran and kaolin. tandfonline.com Comparative studies have indicated that this compound is more potent than its major metabolite, p-hydroxy this compound (Wy-25,110), in reducing carrageenan-induced edema in rats. nih.govresearchgate.net Wy-25,110 was found to be approximately 100 times less potent than this compound after oral administration in this model. nih.govresearchgate.net

Analgesic Activity Assessment in Preclinical Pain Models

This compound's analgesic activity has been assessed in preclinical pain models. These models aim to evaluate a compound's ability to reduce sensitivity to painful stimuli. One such model is the acetic acid-induced writhing test in mice, where the number of abdominal constrictions (writhes) in response to acetic acid injection is measured as an indicator of pain. tandfonline.combioline.org.brrjptonline.orgresearchgate.net this compound has been shown to antagonize acetic acid-induced writhing in mice. tandfonline.com The analgesic activity was observed to be considerably better when this compound was injected into highly inflamed tissues. tandfonline.com While oral administration also showed activity, it was lower compared to rectal administration of an equal dose. tandfonline.com Other pain models, such as the tail flick method, are also used to assess analgesic activity in animals. bioline.org.brrjptonline.org

Antipyretic Efficacy in Animal Fever Models

The antipyretic effect of this compound, its ability to reduce fever, has been observed in animal models of induced hyperpyrexia. The yeast-induced hyperpyrexia model in rats and rabbits is a standard method for evaluating antipyretic activity. tandfonline.comrjptonline.org In this model, the injection of yeast induces fever, and the reduction in body temperature after administration of the test compound is measured. rjptonline.org this compound has demonstrated antipyretic effects in yeast-induced hyperpyrexia in both rats and rabbits. tandfonline.com

Platelet Anti-aggregation Activity of this compound in Preclinical Settings

In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has also been shown to possess platelet anti-aggregation activity in preclinical settings. tandfonline.comtandfonline.comresearchgate.netmedchemexpress.commedical-xprt.com Platelet aggregation is a key process in blood clotting. japsonline.com This activity is common among some anti-inflammatory agents. tandfonline.comtandfonline.comresearchgate.net In vitro tests on rabbit platelets have demonstrated that diphenylthiazole derivatives, including the structural class to which this compound belongs, were effective inhibitors of platelet aggregation induced by agents like arachidonic acid. lbp.worldresearchgate.net

Comparative Preclinical Efficacy Studies of this compound (e.g., versus Indomethacin)

Clinical Research and Therapeutic Applications of Fentiazac

Clinical Trials in Rheumatic Disorders

Clinical trials have evaluated the effectiveness of fentiazac in the management of inflammatory and degenerative articular disorders. These studies aimed to assess its impact on key symptoms such as pain, swelling, and stiffness in conditions like rheumatoid arthritis and osteoarthritis.

Efficacy and Tolerability in Rheumatoid Arthritis

Another double-blind trial in 40 patients with definite or classical rheumatoid arthritis compared this compound (400 mg daily) with sulindac (200 mg daily) for 3 months. nih.gov this compound demonstrated statistically significant improvements in pain score, total joint score, and the number of swollen joints. nih.gov Sulindac showed significant improvement in a broader range of parameters, including pain score, grip strength, joint size, total joint score, number of swollen joints, and erythrocyte sedimentation rate, suggesting sulindac was comparatively more effective in this study. nih.gov

Efficacy and Tolerability in Osteoarthritis

This compound has also been studied for its efficacy in osteoarthritis. A double-blind trial in 20 patients with osteoarthritis compared this compound (200 mg twice daily) with indomethacin (50 mg twice daily) for 6 weeks. nih.govtandfonline.com Both treatments led to marked improvement in pain and other variables studied. nih.govtandfonline.com No significant differences between the two treatments were observed in most parameters. nih.govtandfonline.com

A study comparing two different daily regimens of this compound (twice-a-day and four-times-a-day, both totaling 400 mg daily) in 30 patients with osteoarthritis over two months found both regimens to be equally efficacious in their effect on pain and functional importance. nih.gov

Clinical Trials in Musculoskeletal and Soft Tissue Conditions

Clinical research has also focused on the utility of this compound in localized inflammatory conditions affecting muscles, tendons, and bursae.

Efficacy in Tendinitis and Bursitis

This compound has shown efficacy in the treatment of tendinitis and bursitis. A double-blind comparison of this compound and placebo was conducted in 40 adult outpatients with acute nonarticular rheumatism, including tendinitis and bursitis. nih.govkoreamed.org Patients received either this compound (100 mg four times a day) or placebo for one week. nih.gov Evaluation based on improvements in movement-induced pain, pressure-induced pain, and patient's and physician's ratings of therapeutic effect indicated that this compound was significantly better than placebo. nih.gov

In a double-blind trial involving 96 patients with acute tendinitis or bursitis, this compound (400 mg daily) was compared with oxyphenbutazone over a 7-day period with a further 7-day follow-up. tandfonline.com Both drugs were equally effective in relieving night pain, pain on movement, and edema. tandfonline.com

Another double-blind trial compared this compound (200 mg twice daily) with phenylbutazone (200 mg twice daily) over 2 weeks in 24 patients with acute non-articular rheumatism, mainly tendinitis. nih.govtandfonline.com No significant difference in improvement was found between the treatments across clinical variables, although there was a trend favoring this compound, particularly in the relief of tenderness. nih.govtandfonline.com

Efficacy in Peri-arthritis of the Shoulder

The efficacy of this compound in peri-arthritis of the shoulder has also been investigated. A multi-centre, double-blind parallel group comparison evaluated this compound (200 mg twice daily) against diclofenac sodium (50 mg twice daily) in 38 patients with peri-arthritis of the shoulder over 3 weeks. nih.govscispace.comthe-hospitalist.orgresearchgate.net In both groups, verbal rating scales for pain severity at rest and on movement showed significant decreases by week 1. nih.gov Both groups also demonstrated significant improvement in shoulder mobility parameters including abduction, external rotation, retroversion, and anteversion. nih.gov At week 1, patients reported improvement in global effectiveness, with no statistically significant differences between this compound and diclofenac sodium in any of the evaluated variables. nih.gov The study concluded that this compound (400 mg/day) and diclofenac sodium (100 mg/day) were equally effective within 1 week in decreasing pain severity and improving shoulder mobility. nih.gov

Here is a summary of some clinical trial findings:

| Condition | Comparator | Study Design | Key Efficacy Findings |

| Rheumatoid Arthritis | Indomethacin | Double-blind | Significant improvements in painful/swollen joints, morning stiffness, grip strength; trend favoring this compound. researchgate.nettandfonline.comtandfonline.com |

| Rheumatoid Arthritis | Sulindac | Double-blind | Significant improvements in pain, total joint score, swollen joints; sulindac more effective across more parameters. nih.gov |

| Osteoarthritis | Indomethacin | Double-blind | Marked improvement in pain and other variables; no significant difference from indomethacin. nih.govtandfonline.com |

| Tendinitis/Bursitis | Placebo | Double-blind | Significantly better than placebo in reducing movement-induced and pressure-induced pain. nih.govkoreamed.org |

| Tendinitis/Bursitis | Oxyphenbutazone | Double-blind | Equally effective in relieving night pain, pain on movement, and edema. tandfonline.com |

| Tendinitis | Phenylbutazone | Double-blind | No significant difference, but trend favoring this compound for tenderness relief. nih.govtandfonline.com |

| Peri-arthritis of Shoulder | Diclofenac Sodium | Double-blind | Equally effective in decreasing pain severity and improving shoulder mobility within 1 week. nih.gov |

Therapeutic Utility in Post-operative Pain and Inflammation

This compound has also been investigated for its use in managing post-operative pain and inflammation. A double-blind clinical trial against placebo explored the use of this compound for post-operative pain and inflammation in children undergoing tooth extraction. nih.gov While no abstract is available for this specific study, the MeSH terms indicate its focus on post-operative pain and inflammation in this context. nih.gov

Another study examined the analgesic activity of a single 200-mg dose of this compound in 60 patients who had undergone various types of oral surgery. nih.gov Patients subjectively classified pain intensity and relief over an eight-hour period. nih.gov The general response to this compound was reported as excellent. nih.gov

Efficacy in Pediatric Inflammatory Conditions

Clinical studies have investigated the efficacy of this compound in treating painful inflammatory conditions in pediatric patients. A controlled double-blind trial involving fifty children compared this compound suspension with Benzydamine drops for their anti-inflammatory, anti-exudative, and antipyretic effects. Both treatments demonstrated effectiveness in alleviating the signs and symptoms of inflammation. However, this compound was observed to have a more rapid and pronounced effect. Body temperature was reduced by both drugs, with patients receiving this compound suspension achieving a normal temperature after 3 days, compared to 4 days in the Benzydamine group (p < 0.01). nih.gov

Another controlled clinical study evaluated this compound compared to placebo in septic-inflammatory pathology in children. nih.gov

Evaluation of this compound in Specific Inflammatory Pathologies (e.g., Pelvic Inflammatory Disease)

This compound has been evaluated for its potential use in specific inflammatory pathologies, including Pelvic Inflammatory Disease (PID). A randomized controlled trial included in a systematic review investigated this compound in 42 women with mild acute PID, administered in addition to antibiotic therapy. The study compared this compound to a placebo group also receiving antibiotics. While the follow-up duration was short (10 days), the use of NSAIDs like this compound was reported to potentially improve tubal patency, reduce pelvic adhesions, and decrease suprapubic pain. nih.gov, researchgate.net The this compound group showed resolution of suprapubic pain by day 7 in 9 out of 21 patients (43%), compared to 5 out of 21 patients (24%) in the control group (P = 0.2). nih.gov A greater reduction in the average score for the severity of signs and symptoms was also noted in the this compound group compared to the placebo group. nih.gov

Comparative Clinical Efficacy and Safety Trials of this compound versus Other NSAIDs (e.g., Indomethacin, Diclofenac Sodium, Phenylbutazone)

Comparative clinical trials have assessed the efficacy of this compound against other commonly used NSAIDs in various inflammatory conditions.

This compound versus Indomethacin: A double-blind trial involving 20 patients with osteoarthritis compared this compound (200 mg twice daily) with Indomethacin (50 mg twice daily) over 6 weeks. Both treatments resulted in marked improvement in pain and other assessed variables. No significant differences between the two treatments were observed, except for blood pressure, which was elevated in the Indomethacin group. nih.gov, tandfonline.com

This compound versus Diclofenac Sodium: A multi-centre, double-blind parallel group comparison evaluated the efficacy of this compound and Diclofenac Sodium in 38 patients with peri-arthritis of the shoulder. Patients received either 200 mg this compound twice daily or 50 mg Diclofenac Sodium twice daily orally for 3 weeks. Both groups demonstrated significant decreases in pain severity at rest and on movement by week 1, as well as significant improvement in shoulder mobility (abduction, external rotation, retroversion, and anteversion). nih.gov, researchgate.net No statistically significant differences were found between this compound and Diclofenac Sodium in any of these variables. nih.gov, researchgate.net The study concluded that both this compound (400 mg/day) and Diclofenac Sodium (100 mg/day) were equally effective within 1 week in reducing pain severity and improving shoulder mobility. nih.gov, researchgate.net

This compound versus Phenylbutazone: Comparative trials have also been conducted between this compound and Phenylbutazone, particularly in conditions like tendinitis. A double-blind trial with 24 patients with acute non-articular rheumatism, primarily tendinitis, compared this compound (200 mg twice daily) with Phenylbutazone (200 mg twice daily) over 2 weeks. No significant difference in improvement was found between the treatments across the clinical variables studied, although a trend favoring this compound was noted, particularly in the relief of tenderness. nih.gov, tandfonline.com

Another double-blind trial in 26 patients with acute tendinitis compared this compound (100 mg four times daily) with Phenylbutazone (100 mg four times daily) over 7 days. Both drugs were effective in reducing tenderness and pain, with no marked differences between the groups. tandfonline.com While this compound significantly improved the tenderness score recorded by the doctor, more this compound patients were considered to require further treatment compared to those treated with Phenylbutazone. tandfonline.com

Here is a summary of comparative efficacy findings:

| Comparison | Condition | Key Efficacy Findings | Citation(s) |

| This compound vs. Indomethacin | Osteoarthritis | Both showed marked improvement; no significant differences in efficacy variables. | nih.gov, tandfonline.com |

| This compound vs. Indomethacin | Rheumatoid Arthritis | Both showed significant improvement in multiple parameters; trend favored this compound, but not statistically significant. | tandfonline.com, researchgate.net |

| This compound vs. Diclofenac Sodium | Peri-arthritis Shoulder | Equally effective in decreasing pain and improving mobility within 1 week; no statistically significant differences. | nih.gov, researchgate.net |

| This compound vs. Phenylbutazone | Tendinitis | No significant difference in overall improvement; trend favored this compound for tenderness relief. | nih.gov, tandfonline.com |

| This compound vs. Phenylbutazone | Tendinitis | Both effective in reducing pain and tenderness; no marked differences. | tandfonline.com |

Toxicological Assessment and Safety Profile of Fentiazac in Research

Gastrointestinal System Effects and Mechanistic Studies of Toxicity

Research into NSAIDs, including Fentiazac as a member of this class, has consistently highlighted the potential for gastrointestinal (GI) toxicity. NSAID-induced GI damage is a known concern. wikipedia.orgfda.govnih.gov The mechanisms underlying this toxicity are primarily linked to the inhibition of COX-1, an enzyme constitutively expressed in most tissues, including the gastric mucosa. patsnap.com COX-1 is crucial for synthesizing prostaglandins that protect the gastric lining, regulate blood flow, and support platelet function. patsnap.com Inhibition of COX-1 by NSAIDs like this compound can disrupt these protective mechanisms, leading to gastrointestinal irritation, ulceration, and an increased risk of bleeding. patsnap.comnih.gov

Research findings indicate that while this compound primarily targets COX-2 for its anti-inflammatory effects, it also inhibits COX-1 to some extent. patsnap.com This non-selectivity is considered a contributing factor to potential GI side effects observed in research settings, similar to those associated with traditional NSAIDs. patsnap.comnih.gov Studies on NSAID-induced GI toxicity explore various manifestations, ranging from dyspepsia and asymptomatic ulceration to more severe complications such as bleeding, perforation, and obstruction. nih.gov While upper GI events are more commonly studied, the entire GI tract can be affected. nih.gov

Mechanistic studies of NSAID gastropathy delve into the cellular and molecular events triggered by COX inhibition. These include reduced prostaglandin synthesis, increased gastric acid secretion, decreased bicarbonate and mucus production, and impaired mucosal blood flow, all contributing to the breakdown of the gastric mucosal barrier.

Renal System Effects and Potential for Impairment

NSAIDs, including this compound, have been associated with potential renal system effects and the possibility of impairment in research. wikipedia.org The kidneys, like the gastrointestinal tract, rely on prostaglandins for the regulation of vital functions, including renal blood flow and glomerular filtration rate. patsnap.com COX enzymes, particularly COX-1 and COX-2, are expressed in the kidneys and play a role in synthesizing these prostaglandins. Inhibition of COX enzymes by NSAIDs can interfere with these processes, potentially leading to adverse renal effects.

Research into NSAID-induced renal damage explores mechanisms such as vasoconstriction of afferent arterioles, which can reduce renal blood flow and glomerular filtration. wikipedia.org This is particularly relevant in individuals with pre-existing renal conditions or other risk factors. fda.govsajhivmed.org.za Studies investigate the impact of NSAIDs on kidney function markers, although specific detailed research findings directly linking this compound to specific renal impairment mechanisms or data tables were not prominently available in the provided snippets. General research on drug-induced nephrotoxicity utilizes various approaches, including in vitro models and the assessment of kidney injury markers like KIM-1, NGAL, and Clusterin, to predict and evaluate renal safety profiles during drug development. newcellsbiotech.co.uknih.gov

Drug Interaction Research Involving Fentiazac

Interactions with Other Non-Steroidal Anti-inflammatory Drugs

Concomitant use of Fentiazac with other NSAIDs can lead to an increased risk of adverse effects. This is primarily due to the cumulative inhibitory effects on cyclooxygenase enzymes and prostaglandin synthesis patsnap.com. Such combinations may amplify the potential for gastrointestinal issues patsnap.com. Specific NSAIDs mentioned in interaction contexts with this compound include Aceclofenac, Acemetacin, Alclofenac, Bromfenac, Ibuprofen, and Ibuproxam, where the risk or severity of adverse effects can be increased drugbank.com.

Interactions with Corticosteroids

The co-administration of this compound with corticosteroids can also amplify the risk of gastrointestinal issues patsnap.com. This interaction is particularly associated with an increased risk or severity of gastrointestinal irritation drugbank.com. Corticosteroids such as Beclomethasone dipropionate, Betamethasone, Betamethasone phosphate, Prednisolone, Prednisolone acetate, Prednisolone phosphate, and Prednisone have been identified in potential interaction scenarios with this compound drugbank.com.

Interactions with Anticoagulant Agents

This compound can interact with anticoagulant agents, increasing the risk of bleeding and hemorrhage medtigo.compatsnap.com. This is a significant interaction due to the potential for serious consequences. Warfarin is a specific anticoagulant that has been noted to have an enhanced risk or severity of bleeding and hemorrhage when used in combination with this compound medtigo.comdrugbank.commedtigo.com. Other anticoagulant or antiplatelet agents where the risk of bleeding can be increased when combined with this compound include Abciximab, Acenocoumarol, Anagrelide, Ancrod, Anistreplase, Bemiparin, and Betrixaban drugbank.com.

Interactions with Diuretics and Antihypertensive Medications

Interactions between this compound and diuretics or certain antihypertensive medications have been investigated. This compound may decrease the therapeutic efficacy of some diuretics, such as Bendroflumethiazide and Benzthiazide drugbank.com. Additionally, the combination of this compound with drugs that affect renal function, including diuretics and certain antihypertensive medications, can exacerbate renal impairment patsnap.com. The risk or severity of renal failure, hyperkalemia, and hypertension can be increased when this compound is combined with certain medications like Benazepril, Amiloride, and Azilsartan medoxomil drugbank.com. This compound may also decrease the antihypertensive activities of medications such as Acebutolol and Betaxolol drugbank.com. The risk or severity of hypertension can be increased when this compound is combined with medications like Xamoterol, Xylometazoline, Yohimbine, Benzphetamine, and Bromocriptine drugbank.com.

Investigation into Pharmacokinetic and Pharmacodynamic Interaction Mechanisms

Investigations into the pharmacokinetic and pharmacodynamic interaction mechanisms of this compound reveal that, similar to other NSAIDs, its primary pharmacodynamic action involves the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis medtigo.com. This mechanism contributes to its anti-inflammatory, analgesic, and antipyretic effects medtigo.com.

From a pharmacokinetic perspective, this compound is typically administered orally and absorbed in the gastrointestinal tract medtigo.com. Factors such as formulation and co-administration with food can influence its absorption rate and extent medtigo.com. Once absorbed, this compound is transported throughout the body via the bloodstream medtigo.com.

Drug interactions involving this compound can occur through various pharmacokinetic and pharmacodynamic mechanisms. For instance, this compound may decrease the excretion rate of certain drugs, potentially leading to increased serum levels. Examples include Abacavir, Apalutamide, Azathioprine, Azelaic acid, Bepotastine, Bicisate, Amikacin, Amrinone, Ampicillin, Ancestim, and Allopurinol drugbank.com. Conversely, the protein binding of certain drugs, such as Acetohexamide and Valproic acid, can be decreased when combined with this compound medtigo.comdrugbank.com. These alterations in protein binding can affect the free concentration and distribution of the co-administered drug.

Summary of Potential this compound Interactions

| Drug Class | Potential Interaction Outcome | Examples of Interacting Drugs |

| Other NSAIDs | Increased risk of adverse effects, particularly gastrointestinal issues. | Aceclofenac, Acemetacin, Alclofenac, Bromfenac, Ibuprofen, Ibuproxam. drugbank.com |

| Corticosteroids | Increased risk of gastrointestinal issues/irritation. | Beclomethasone dipropionate, Betamethasone, Betamethasone phosphate, Prednisolone, Prednisolone acetate, Prednisolone phosphate, Prednisone. drugbank.com |

| Anticoagulant Agents | Increased risk of bleeding and hemorrhage. | Warfarin, Abciximab, Acenocoumarol, Anagrelide, Ancrod, Anistreplase, Bemiparin, Betrixaban. medtigo.comdrugbank.commedtigo.com |

| Diuretics | Decreased therapeutic efficacy of the diuretic; exacerbated renal impairment. | Bendroflumethiazide, Benzthiazide, Hydrochlorothiazide, Bumetanide. patsnap.comdrugbank.com |

| Antihypertensive Agents | Decreased antihypertensive activity; increased risk of renal failure, hyperkalemia, hypertension. | Acebutolol, Betaxolol, Benazepril, Amiloride, Azilsartan medoxomil, Xamoterol, Xylometazoline, Yohimbine, Benzphetamine, Bromocriptine. patsnap.comdrugbank.com |

| Drugs Affecting Excretion | Decreased excretion rate of the co-administered drug, potentially increasing serum levels. | Abacavir, Apalutamide, Azathioprine, Azelaic acid, Bepotastine, Bicisate, Amikacin, Amrinone, Ampicillin, Ancestim, Allopurinol, Ibutilide, Icatibant. drugbank.com |

| Drugs Affecting Protein Binding | Decreased protein binding of the co-administered drug. | Acetohexamide, Valproic acid. medtigo.comdrugbank.com |

Structure-activity Relationships Sar and Medicinal Chemistry of Fentiazac

Derivatization Strategies and Synthesis of Fentiazac Analogues

The synthesis of this compound itself was achieved using the Hantzsch thiazole synthesis wikipedia.org. This method involves the reaction of thioureas or thioamides with α-halocarbonyl compounds researchgate.net. Specifically, the synthesis of this compound has been reported to involve the reaction of thiobenzamide with 3-(4-chlorobenzoyl)-3-bromopropionic acid mpdkrc.edu.in. Another reported manufacturing process involves the reaction of methyl 3-(p-chlorobenzoyl)-3-bromopropionate with potassium thioacetate, followed by subsequent steps including acidification and recrystallization to yield 4-(p-chlorophenyl)-2-phenyl-thiazol-5-yl-acetic acid (this compound) chemicalbook.com.

Derivatization strategies for creating analogues of thiazole-based compounds like this compound often involve modifying substituents at different positions of the thiazole ring and attached phenyl rings acs.orgmdpi.com. The aim of these modifications is to explore the impact on pharmacological activity, potency, selectivity, and pharmacokinetic properties researchgate.net. For instance, studies on other thiazole derivatives have explored the introduction of various substituents, such as nitro, chloro, and methoxy groups on phenyl rings, to evaluate their effects on biological activities like anticancer activity acs.org. The synthesis of novel thiazole derivatives can be achieved through various methods, including multicomponent reactions and cyclization reactions mdpi.comacs.org.

Elucidation of Key Structural Features for Enhanced Pharmacological Activity

SAR studies on thiazole derivatives have aimed to identify the structural features critical for their biological activities acs.orgfabad.org.tr. While specific detailed SAR studies focused solely on a wide range of this compound analogues are not extensively detailed in the provided snippets, research on related thiazole scaffolds offers insights into potentially important features. For example, in studies on different thiazole derivatives, the presence and position of substituents on phenyl rings attached to the thiazole core have been shown to influence activity acs.orgmdpi.com. Electron-withdrawing groups in certain positions have been correlated with enhanced activity in some thiazole-based compounds researchgate.net. The central thiazole moiety is often considered essential for the activity of this class of compounds researchgate.net.

Optimization of Thiazole-based Scaffolds for Improved Efficacy or Reduced Toxicity

The thiazole scaffold is recognized as a versatile template for drug design and optimization acs.orgfabad.org.tr. Optimization efforts involving thiazole-based compounds focus on structural modifications to enhance desired pharmacological effects and minimize undesirable ones researchgate.netfabad.org.tr. This can involve altering substituents, exploring different linkers, or creating hybrid molecules by fusing the thiazole ring with other heterocyclic systems acs.orgresearchgate.net. The goal is to improve properties such as potency, selectivity towards specific targets (like COX isoforms), bioavailability, and metabolic stability, while reducing toxicity researchgate.netfabad.org.tr. For instance, studies on various thiazole derivatives have investigated their potential as anticancer, antibacterial, and antiviral agents, with modifications aimed at improving their efficacy against specific targets researchgate.netresearchgate.netmdpi.com.

Pharmacological Contributions of this compound Metabolites to Overall Activity

This compound is metabolized in the liver, primarily through processes involving cytochrome P450 enzymes patsnap.com. The main metabolite of this compound has been identified as a p-hydroxylated compound nih.gov. This p-hydroxylated metabolite is formed rapidly and can be detected in circulation nih.gov.

Research has investigated the pharmacological activity of this major metabolite. A comparative study indicated that the p-hydroxylated metabolite (referred to as Wy-25,110) was significantly less potent than this compound in anti-inflammatory assays, including rat carrageenan edema and inhibition of prostaglandin synthesis by mouse peritoneal macrophages nih.gov. It was approximately 100 times less potent in these models after oral administration and 100-130 times less potent as a prostaglandin synthesis inhibitor nih.gov. The metabolite also showed considerably lower activity against immunologic-induced inflammation nih.gov. These findings suggest that the p-hydroxylated metabolite is less active pharmacologically than the parent drug nih.gov.

Advanced Research Avenues and Future Perspectives for Fentiazac

Exploration of Novel Therapeutic Indications for Fentiazac

The anti-inflammatory and potential COX-independent effects of this compound suggest broader therapeutic applications that warrant further investigation. nih.govresearchgate.net

Neuropharmacological Applications

Neuropharmacology investigates how drugs affect the nervous system and behavior. frontiersin.orgfrontiersin.org While this compound is primarily known for its anti-inflammatory actions, the intricate link between inflammation and various neurological conditions suggests potential neuropharmacological applications. Research into the neuroinflammatory pathways and their modulation by compounds like NSAIDs could uncover novel therapeutic avenues for this compound. frontiersin.org Although direct studies on this compound's specific neuropharmacological effects are not extensively documented in the provided search results, the broader field of neuropharmacology is actively seeking new molecules and applications for existing ones to address neuropsychiatric disorders and neurodegenerative diseases. frontiersin.orgfrontiersin.org

Potential as an Adjunct in Anti-Tuberculosis Therapy

Tuberculosis (TB) remains a significant global health issue, and while effective treatments exist, challenges such as long treatment durations and drug resistance persist. frontiersin.orgwikipedia.org The use of adjunct therapies to enhance the efficacy of standard anti-TB regimens and improve patient outcomes is an area of active research. frontiersin.orgamegroups.org this compound has been noted for its clinical usefulness and tolerability in patients with tuberculosis whose condition requires non-steroid anti-inflammatory drugs. nih.gov This suggests a potential role for this compound as an adjunct therapy in TB management, possibly by mitigating inflammation associated with the disease or improving patient comfort. frontiersin.orgnih.gov Further research is needed to fully understand the mechanisms and clinical benefits of this compound in this context.

Investigation in Other Inflammatory Disease States

Beyond its traditional uses for conditions like rheumatoid arthritis, osteoarthritis, and tendinitis, this compound's anti-inflammatory properties could be beneficial in other inflammatory disease states. medchemexpress.comnih.gov While the provided information primarily highlights its application in musculoskeletal inflammation, the potential for investigating this compound in other inflammatory conditions exists. medchemexpress.comnih.gov The broad category of inflammatory diseases encompasses a wide range of conditions, and research into the specific inflammatory pathways modulated by this compound could reveal its utility in previously unexplored areas. drugcentral.orgresearchgate.netmdpi.com A controlled clinical study in pediatric patients with painful inflammatory conditions showed this compound suspension to be effective, suggesting its potential in diverse inflammatory presentations. nih.gov

Development of Targeted Delivery Systems for this compound

Targeted drug delivery systems aim to increase the concentration of a medication at specific sites in the body, thereby enhancing efficacy and reducing systemic side effects. researchgate.netwikipedia.orgopenaccessjournals.com This approach is particularly relevant for drugs like NSAIDs, which can have gastrointestinal and other systemic adverse effects. patsnap.commdpi.comontosight.ai Developing targeted delivery systems for this compound could involve encapsulating the drug in nanoparticles, liposomes, or other carriers that can selectively accumulate at sites of inflammation or other targeted tissues. wikipedia.orgopenaccessjournals.comxiahepublishing.com This could lead to improved therapeutic outcomes and a more favorable safety profile for this compound. researchgate.netwikipedia.orgopenaccessjournals.com While general principles of targeted drug delivery are discussed in the search results, specific research on targeted delivery systems for this compound was not prominently featured, indicating this as a potential area for future development. researchgate.netwikipedia.orgopenaccessjournals.comxiahepublishing.comgoogle.com

Pharmacological Characterization of this compound Salt Forms (e.g., this compound Calcium Salt, this compound Sodium Salt)

The pharmacological properties of a drug can be influenced by its salt form, affecting aspects such as solubility, absorption, and bioavailability. This compound exists in different salt forms, including this compound Calcium Salt and this compound Sodium Salt. drugcentral.orgontosight.aincats.io this compound sodium salt is described as an NSAID with anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai this compound calcium salt is also listed as a form of this compound. drugcentral.orgncats.io Detailed pharmacological characterization of these different salt forms is crucial to understand any potential differences in their pharmacokinetic and pharmacodynamic profiles. amegroups.orgdrugbank.com While the existence and basic description of these salts are noted, comprehensive comparative pharmacological studies were not detailed in the provided information, suggesting a need for further investigation in this area.

Advanced Pharmacogenomic and Proteomic Studies Related to this compound Response

Pharmacogenomics and proteomics are emerging fields that investigate how genetic makeup and protein expression influence drug response. nih.govresearchgate.netbiorxiv.org Advanced studies in these areas could provide valuable insights into inter-individual variability in this compound's efficacy and safety. nih.gov Pharmacogenomic studies could identify genetic polymorphisms that affect this compound's metabolism, transport, or interaction with its targets, such as COX enzymes. patsnap.comnih.gov Proteomic studies could help identify protein biomarkers associated with response or non-response to this compound, or those involved in the drug's mechanism of action or potential off-target effects. nih.govresearchgate.net While the search results touch upon pharmacogenomics and proteomics in broader contexts, specific research applying these advanced techniques to this compound was not extensively found, highlighting this as a frontier for future research to personalize this compound therapy. nih.govresearchgate.netbiorxiv.orggoogle.comuu.nlgoogle.comucl.ac.uk

Integration of this compound into Combination Therapies and Polypharmacology Approaches

The exploration of combination therapies and polypharmacology represents a significant avenue in modern drug development, particularly for complex diseases or conditions where targeting multiple pathways is beneficial mdpi.comfrontiersin.org. Polypharmacology, involving a single molecule designed to interact with multiple targets, offers potential advantages over traditional polypharmacy (using multiple drugs with single targets), such as reduced likelihood of resistance development, potentially higher efficacy through synergistic effects, and a lower risk of drug-drug interactions and side effects mdpi.com.

While the general principles of combination therapy and polypharmacology are actively researched across various therapeutic areas, specific published research detailing the integration of this compound into defined combination therapy regimens or investigations into its potential polypharmacological properties beyond COX inhibition were not prominently identified in the available literature. The primary described mechanism of this compound involves the non-selective inhibition of COX-1 and COX-2 enzymes patsnap.compatsnap.comwikipedia.org. Future research could potentially explore if this compound exhibits interactions with other biological targets relevant to inflammatory pathways or pain perception, which could support its use in polypharmacological strategies or inform its inclusion in rational combination therapies with agents targeting complementary mechanisms.

Advancements in Analytical Methodologies for this compound Research (e.g., Bioavailability Studies)

Advancements in analytical methodologies are crucial for comprehensively understanding the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion. Bioavailability studies, in particular, rely on validated analytical methods to determine the rate and extent to which the active drug is absorbed and becomes available at the site of action. The validation of these methods is essential for ensuring the accuracy and reliability of pharmacokinetic, bioavailability, and bioequivalence studies nih.govresearchgate.net.

Key aspects of analytical method validation for such studies include establishing acceptable standards for documenting and validating processes, parameters, and data treatments nih.govresearchgate.net. This involves the accurate measurement of drug concentrations in biological matrices, often requiring sensitive and specific techniques. Parameters such as the Area Under the Curve (AUC) and Maximum Concentration (Cmax) are critical pharmacokinetic endpoints assessed using data obtained from these validated methods . Statistical methods, such as the Two One-Sided Tests (TOST) procedure, are then employed to statistically assess bioequivalence by comparing pharmacokinetic parameters within a predefined acceptable range . Challenges exist, particularly with highly variable drugs, which may necessitate larger sample sizes and specialized approaches like Scaled Average Bioequivalence (SABE) . The measurement of drug metabolites and stereoselective determinations are also considered essential in pharmacokinetic studies nih.govresearchgate.net.

While the importance of these analytical methodologies in drug research is well-established, specific details regarding recent advancements in analytical techniques specifically applied to this compound for bioavailability or pharmacokinetic studies were not extensively detailed in the provided search results. Research groups are actively focused on improving the prediction of oral bioavailability using various models, including in vitro and animal studies, and investigating factors influencing drug absorption like membrane efflux transporters uv.es. Applying these broader advancements in analytical techniques and bioavailability prediction models could enhance the understanding of this compound's pharmacokinetic profile.

Addressing Gaps in Current Clinical Evidence and Long-term Safety Data for this compound

Existing information suggests that while preliminary studies on this compound have shown some promise, there is a recognized need for more extensive research and clinical trials to fully establish its therapeutic potential, benefits, and risks patsnap.com. The absence of readily available information on extensive recent clinical trials or FDA approval in certain databases further indicates potential gaps in the current clinical evidence base medpath.com. Older controlled clinical studies, such as those investigating this compound suspension in pediatric inflammatory conditions or this compound cream in sport microtraumatology from the early 1980s, provide some historical clinical data nih.govnih.gov. However, these studies may not fully address contemporary standards for clinical evidence or provide comprehensive long-term safety data.

Addressing gaps in clinical evidence and obtaining long-term safety data are critical steps in the lifecycle of any pharmaceutical compound. Traditional randomized controlled trials are considered the gold standard for generating evidence pharmacytimes.com. However, limitations such as stringent eligibility criteria and limited follow-up periods in clinical trials can lead to evidence gaps, particularly concerning the variability observed in broader patient populations and the assessment of long-term outcomes and safety profiles pharmacytimes.comscendea.com.

Q & A

Q. How should researchers interpret discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using LC-MS/MS. Perform PK/PD modeling to correlate plasma concentrations with effect-site activity. Consider species-specific metabolic differences in preclinical models .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to human trials involving this compound?

- Methodological Answer: Adhere to Declaration of Helsinki principles. Submit protocols to institutional review boards (IRBs) for approval. Include informed consent forms detailing risks (e.g., gastrointestinal effects) and ensure data anonymization in publications .

Q. How can researchers optimize HPLC methods for quantifying this compound in biological matrices?

- Methodological Answer: Validate methods per ICH Q2(R1): assess linearity (R² ≥ 0.99), LOD/LOQ, and recovery rates (>90%). Use C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) and optimize UV detection at λ=254 nm. Include internal standards (e.g., naproxen) to control variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.